molecular formula C10H13BrO2 B8760027 1-Bromo-5-ethyl-2,4-dimethoxybenzene

1-Bromo-5-ethyl-2,4-dimethoxybenzene

Cat. No.: B8760027
M. Wt: 245.11 g/mol
InChI Key: KRVGAQWXFXTZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-5-ethyl-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-5-ethyl-2,4-dimethoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-4-7-5-8(11)10(13-3)6-9(7)12-2/h5-6H,4H2,1-3H3

InChI Key

KRVGAQWXFXTZLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tetrabutyl ammonium tribromide (15.4 g, 31.8 mmol) in CHCl3 (100 mL) was added to a stirred solution of 4-ethyl resorcinol (4 g, 29 mmol) dissolved in CHCl3 (50 mL). The reaction mixture was stirred for 2 hours and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to yellow oil. The oil was dissolved in DMF (60 mL) and treated with K2CO3 (12.7 g, 92 mmol), followed by methyl iodie (2.9 mL, 46 mmol). The mixture was stirred for 15 hours and then partitioned between H2O and EtOAc. The organic layers were washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a dark red oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave the product as a yellow oil (2.8 g, 39%). 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.6 Hz, 3 H), 2.54 (q, J=7.6 Hz, 2 H), 3.83 (s, 3 H), 3.89 (s, 3 H), 6.46 (s, 1 H), 7.26 (s, 1 H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
methyl iodie
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
39%

Synthesis routes and methods II

Procedure details

A solution of tetrabutyl ammonium tribromide (15.4 g, 31.8 mmol) in CHCl3 (100 mL) was added to a stirred solution of 4-ethyl resorcinol (4 g, 29 mmol) dissolved in CHCl3 (50 mL). The reaction mixture was stirred for 2 hours and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to yellow oil. The oil was dissolved in DMF (60 mL) and treated with K2CO3 (12.7 g, 92 mmol), followed by methyl iodide (2.9 mL, 46 mmol). The mixture was stirred for 15 hours and then partitioned between H2O and EtOAc. The organic layers were washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a dark red oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave the product as a yellow oil (2.8 g, 39%). 1H NMR (400 MHz, CDCl3): δ 1.15 (t, J=7.6 Hz, 3 H), 2.54 (q, J=7.6 Hz, 2 H), 3.83 (s, 3 H), 3.89 (s, 3 H), 6.46 (s, 1 H), 7.26 (s, 1 H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
39%

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